molecular formula C22H21NO B4574567 2-(4-biphenylyl)-N-(4-methylbenzyl)acetamide

2-(4-biphenylyl)-N-(4-methylbenzyl)acetamide

Cat. No.: B4574567
M. Wt: 315.4 g/mol
InChI Key: RCSDXYYRTBCJNB-UHFFFAOYSA-N
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Description

2-(4-biphenylyl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C22H21NO and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.162314293 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biochemical Studies

  • Synthesis and Evaluation for Imaging Probes : A compound closely related to "2-(4-biphenylyl)-N-(4-methylbenzyl)acetamide" was synthesized for potential use as an imaging probe for 5-HT2A receptors. Despite its ability to cross the blood-brain barrier, it lacked sufficient retention for effective PET imaging, illustrating the challenges in developing receptor-specific imaging agents (Prabhakaran et al., 2006).

  • Chemoselective Acetylation : The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, was optimized using immobilized lipase. This research highlights the utility of enzyme-catalyzed reactions in selective synthesis processes, offering a greener alternative to traditional chemical syntheses (Magadum & Yadav, 2018).

  • Photocatalytic Degradation Studies : The photocatalytic degradation of acetaminophen, a structurally related compound, using TiO2 nanoparticles demonstrates the environmental applications of such compounds in water treatment and pollution mitigation. These studies provide insights into the mechanisms and efficiency of photodegradation processes (Jallouli et al., 2017).

Environmental and Medicinal Chemistry

  • Environmental Protection via Adsorption : Research on the adsorptive removal of acetaminophen from water underscores the environmental impact and potential remediation strategies for pharmaceutical contaminants. This work explores various adsorbents and their efficiencies, contributing to the development of more effective water treatment technologies (Igwegbe et al., 2021).

  • Green Chemistry Approaches : The synthesis of paracetamol analogs as potential analgesic and antipyretic agents using environmentally friendly methods reflects the growing emphasis on green chemistry in drug design and discovery. These approaches not only aim to produce effective therapeutic agents but also to minimize the environmental footprint of pharmaceutical synthesis (Reddy et al., 2014).

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-17-7-9-19(10-8-17)16-23-22(24)15-18-11-13-21(14-12-18)20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSDXYYRTBCJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.